molecular formula C21H20FN3O2 B2952085 4-(2-Fluorophenyl)piperazinyl 5-methyl-3-phenylisoxazol-4-yl ketone CAS No. 505088-33-5

4-(2-Fluorophenyl)piperazinyl 5-methyl-3-phenylisoxazol-4-yl ketone

Katalognummer: B2952085
CAS-Nummer: 505088-33-5
Molekulargewicht: 365.408
InChI-Schlüssel: GOEPFJGUMPLVOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Fluorophenyl)piperazinyl 5-methyl-3-phenylisoxazol-4-yl ketone is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates two pharmaceutically significant motifs: a 5-methyl-3-phenylisoxazole scaffold and a 2-fluorophenyl piperazine group. The 5-methyl-3-phenylisoxazole moiety is a privileged structure in drug discovery, notably recognized as the core isoxazole in the COX-2 inhibitor parecoxib . The piperazine ring is a common feature in a vast array of bioactive molecules, often contributing to favorable pharmacokinetic properties and receptor binding affinity. The combination of these subunits in a single molecule via a ketone linker suggests potential for investigating its activity against various biological targets, such as enzymes or receptors in the central nervous system. Researchers can utilize this compound as a key intermediate in organic synthesis or as a pharmacological tool compound for probing structure-activity relationships (SAR) in the development of new therapeutic agents. This product is intended for research and analysis in a controlled laboratory setting. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Eigenschaften

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-15-19(20(23-27-15)16-7-3-2-4-8-16)21(26)25-13-11-24(12-14-25)18-10-6-5-9-17(18)22/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEPFJGUMPLVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(2-Fluorophenyl)piperazinyl 5-methyl-3-phenylisoxazol-4-yl ketone is a novel chemical entity that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C18_{18}H19_{19}FN2_{2}O
  • Molecular Weight : 300.35 g/mol

Research indicates that compounds containing the piperazine and isoxazole moieties exhibit significant biological activities, particularly in the modulation of neurotransmitter systems and enzyme inhibition.

  • Monoamine Oxidase Inhibition : Studies have shown that derivatives with similar piperazine structures exhibit potent inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases such as Alzheimer's. For instance, a related compound demonstrated an IC50_{50} value of 0.013 µM for MAO-B inhibition, suggesting that the piperazine moiety may enhance selectivity and potency against this target .
  • Tyrosinase Inhibition : The compound's structural analogs have been evaluated for their ability to inhibit tyrosinase, an enzyme critical in melanin production. Compounds with fluorinated piperazine derivatives showed promising results with IC50_{50} values significantly lower than standard inhibitors like kojic acid .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/ProcessIC50_{50} ValueReference
MAO-B InhibitionMonoamine Oxidase B0.013 µM
Tyrosinase InhibitionTyrosinase0.18 µM
CytotoxicityL929 Fibroblast CellsT3: 27.05 µM

Case Studies

  • Neuroprotective Effects : A study focused on the neuroprotective potential of piperazine derivatives revealed that compounds with a similar structure to this compound exhibited significant neuroprotective effects in cellular models of oxidative stress. These effects were attributed to their ability to inhibit MAO-B, leading to reduced oxidative damage .
  • Antimelanogenic Activity : Another investigation highlighted the antimelanogenic properties of related compounds, where derivatives demonstrated effective inhibition of tyrosinase activity without inducing cytotoxicity in melanoma cell lines (B16F10). This study suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Piperazinyl Derivatives with Fluorophenyl Substituents

The 2-fluorophenylpiperazinyl group in the target compound distinguishes it from analogs with 4-fluorophenyl or unsubstituted phenyl groups. demonstrates that (2-fluorophenyl)piperazinyl derivatives exhibit nanomolar affinity for 5-HT1A receptors, outperforming 3-methoxyphenyl or 2-cyanophenyl analogs . In contrast, 4-fluorophenyl-substituted isoxazolones (e.g., 4-(4-fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one) are associated with MAP Kinase inhibition, highlighting positional fluorine effects on target selectivity .

Table 1: Piperazinyl Substituent Impact on Activity

Substituent Target Receptor/Enzyme Activity (IC50/Ki) Reference
2-Fluorophenyl 5-HT1A ≤10 nM
4-Fluorophenyl p38 MAP Kinase Not reported (structural analog)
3-Methoxyphenyl 5-HT1A ~100 nM
Isoxazole-Based Analogues

The 5-methyl-3-phenylisoxazole core is shared with valdecoxib (a COX-2 inhibitor), but the ketone linkage in the target compound contrasts with valdecoxib’s sulfonamide group . This difference likely alters solubility and metabolic stability; sulfonamides are more polar, while ketones may enhance membrane permeability . Additionally, the planarity of the isoxazole ring in valdecoxib is critical for COX-2 binding, a feature retained in the target compound .

Ketone vs. Other Functional Groups

The ketone bridge in the target compound contrasts with oxime, sulfonyl, or acetyl groups in structurally related molecules. For example:

  • Piperazinyl quinolones with oxime or O-benzyloxime groups () showed moderate antibacterial activity, while ketone-containing analogs (e.g., 6g, 6h) exhibited superior potency .
  • Acetylated piperazinyl derivatives () demonstrated enhanced antimalarial activity (IC50 ~175 nM) compared to non-acetylated forms, suggesting ketones or esters improve target engagement .

Crystallographic and Conformational Analysis

Compounds with fluorophenyl-isoxazole motifs, such as those in , adopt planar conformations except for one fluorophenyl group, which is perpendicular to the core. This conformation may facilitate interactions with hydrophobic binding pockets . Similarly, valdecoxib’s planar isoxazole ring enables tight packing in crystal lattices, stabilized by N–H⋯O hydrogen bonds .

Pharmacological Implications

Its structural features bridge the high 5-HT1A affinity of compounds and the MAP Kinase activity of analogs. However, unlike piperazinyl quinolones () or antimalarial derivatives (), the target compound’s lack of ionizable groups may limit solubility, necessitating formulation adjustments.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(2-fluorophenyl)piperazinyl 5-methyl-3-phenylisoxazol-4-yl ketone?

Answer: The compound can be synthesized via a multi-step protocol involving:

  • Step 1: Formation of the isoxazole core through cyclization of β-diketones or via 1,3-dipolar cycloaddition reactions using nitrile oxides and alkynes.
  • Step 2: Introduction of the 2-fluorophenylpiperazine moiety via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol or ethyl acetate to achieve >95% purity . Key Considerations: Optimize reaction stoichiometry to avoid side products from competing nucleophilic sites. Monitor intermediates using TLC and confirm final structure via 1H NMR^{1}\text{H NMR} and HRMS.

Q. How can structural characterization be systematically performed for this compound?

Answer: A combination of spectroscopic and crystallographic techniques is critical:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C NMR^{13}\text{C NMR} to confirm substituent positions and piperazine ring conformation. For example, the fluorophenyl group shows distinct coupling patterns (e.g., 3JHF^3J_{H-F} splitting) .
  • X-ray Crystallography: Resolve molecular geometry (e.g., dihedral angles between isoxazole and fluorophenyl groups). Similar isoxazolone derivatives crystallize in monoclinic systems with space group P21/cP2_1/c .
  • Mass Spectrometry: HRMS (ESI+) to validate molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in kinase inhibition?

Answer:

  • Variable Substituent Analysis: Modify the fluorophenyl (e.g., para vs. ortho substitution) or isoxazole methyl group to assess potency against kinase targets like p38 MAPK. Evidence from analogous compounds shows that 4-fluorophenyl enhances binding affinity over non-halogenated analogs .
  • Enzymatic Assays: Use recombinant p38α MAPK in ADP-Glo™ kinase assays. IC50_{50} values should be compared across analogs under standardized conditions (e.g., 10 µM ATP, 37°C) .
  • Molecular Docking: Perform simulations with AutoDock Vina using crystal structures of kinase-ligand complexes (PDB: 1A9U) to rationalize SAR trends .

Q. How should researchers address discrepancies in biological activity data across studies?

Answer: Contradictions often arise from assay variability or compound stability:

  • Assay Conditions: Standardize parameters (e.g., ATP concentration, incubation time). For example, IC50_{50} values for p38 MAPK inhibitors vary by >10-fold if ATP concentrations differ .
  • Compound Stability: Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) via HPLC. Isoxazole rings are prone to hydrolysis in acidic/basic media .
  • Control Experiments: Include reference inhibitors (e.g., SB203580 for p38 MAPK) to validate assay reproducibility .

Q. What crystallographic insights are available for related compounds, and how can they inform research on this molecule?

Answer:

  • Key Observations from Analogues:
Parameter Value (Example) Reference
Space groupP21/cP2_1/c (monoclinic)
Dihedral angle (isoxazole-aryl)15.2°–22.7°
Hydrogen bondingN–H···O interactions with kinase
  • Implications: The fluorophenyl group’s orientation affects kinase binding pocket occupancy. Crystallographic data can guide rational modifications to improve solubility or affinity .

Methodological Guidance

Q. What analytical techniques are recommended for purity assessment and stability studies?

Answer:

  • HPLC: Use a C18 column (5 µm, 4.6 × 250 mm) with a gradient of acetonitrile/water (0.1% TFA). Retention times and peak areas (>98% purity) should be consistent across batches .
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. Isoxazole derivatives show <5% degradation under these conditions if properly sealed .

Q. How can researchers mitigate safety risks during handling?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
  • Respiratory Protection: For powder handling, use NIOSH-approved N95 masks to prevent inhalation of fine particles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.